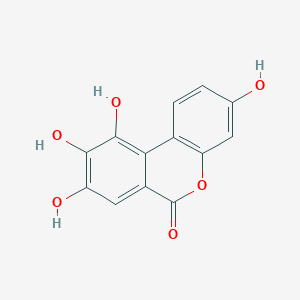
urolithin M6
Vue d'ensemble
Description
Urolithin M6 is a naturally occurring compound that belongs to the class of ellagitannin-derived metabolites . It is derived from ellagic acid, which is commonly found in foods such as grapes, strawberries, and walnuts. Urolithin M6 has gained attention due to its potential health benefits, particularly in the context of neuroprotection and Alzheimer’s disease (AD) intervention .
Synthesis Analysis
The synthesis of urolithin M6 primarily occurs through the metabolism of ellagic acid. When ellagic acid is ingested, it undergoes enzymatic transformations in the gut by gut microbiota. These microbial processes lead to the formation of urolithins, including urolithin M6 .
Chemical Reactions Analysis
Urolithin M6 is involved in various chemical reactions within the body. Notably, it exhibits antioxidant properties, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it interacts with cellular signaling pathways, influencing gene expression and cellular responses .
Applications De Recherche Scientifique
Metabolism and Bioactivity
Urolithins, including Urolithin M6, are derived from ellagitannins and ellagic acid by human gut microbiota. They are better absorbed than their precursors and are considered responsible for health effects attributed to ellagitannins in foods like berries and nuts. The metabolism of urolithins by human gut microbiota and their occurrence in various tissues and biological fluids have been extensively studied. The relationship between urolithin production (metabotypes) and health status is also of interest (Tomás-Barberán et al., 2017).
Synthesis and Antitumor Activity
Urolithins, including Urolithin M6, have shown anti-inflammatory, anti-oxidative, anti-aging, and antitumor activities. Recent studies have focused on the synthesis of urolithins and their derivatives, addressing issues like solubility and metabolism stability. Urolithin M6 is involved in various signaling pathways, including PI3K-Akt and Wnt/β-catenin, and impacts several receptors and enzymes, contributing to its antitumor activity (Xu, Liu & Yao, 2022).
Gut Microbiota and Associated Health Effects
The production of urolithins like Urolithin M6 by gut microbiota is closely tied to individual health. Different human fluids and tissues have been found to contain urolithins, depending on the individual's gut microbiota composition. This difference in urolithin production is relevant for understanding the diverse health effects of ellagitannin-rich foods (García-Villalba et al., 2022).
Novel Metabolites and Bacterial Activity
Identification of novel urolithin metabolites, including variants of Urolithin M6, in human feces and urine highlights the complex interaction between dietary intake and gut microbiota. The discovery of these novel metabolites underscores the role of specific bacterial activities in the production of urolithins, which can impact volunteer stratification in studies (García-Villalba et al., 2019).
Mitochondrial and Cellular Health
Studies on Urolithin A, closely related to Urolithin M6, have shown its potential to induce mitophagy, improve mitochondrial health, and extend lifespan in models like C. elegans. These findings indicate a broader potential application for urolithins, including Urolithin M6, in strategies to enhance mitochondrial and muscle function (Ryu et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
3,8,9,10-tetrahydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-1-2-6-9(3-5)19-13(18)7-4-8(15)11(16)12(17)10(6)7/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXFTZDSEIQMMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C(=C23)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
urolithin M6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)
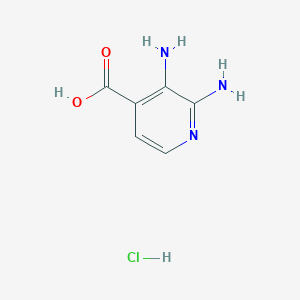
![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)

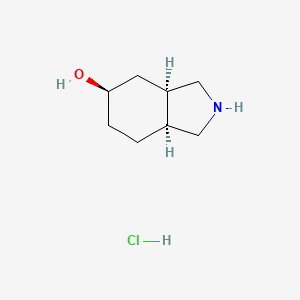
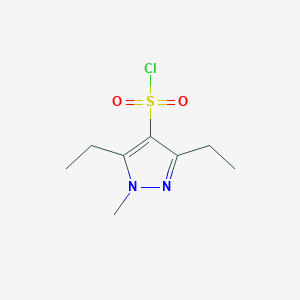
![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)

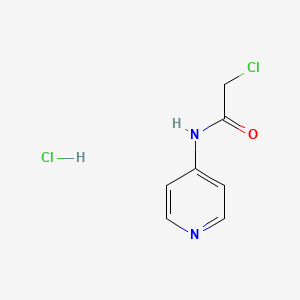

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

amine dihydrochloride](/img/structure/B1459190.png)